2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is characterized by a fused bicyclic structure containing both pyrazole and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of drug discovery.
The compound is classified under heterocyclic compounds, specifically as a substituted pyrazolo[1,5-a]pyrimidine. It can be synthesized through various chemical reactions involving pyrazole derivatives and pyridine moieties. Its structural features contribute to its reactivity and biological properties, making it a subject of interest in pharmacological research.
The synthesis of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. For example, using reflux conditions for extended periods can enhance yield and selectivity.
The molecular structure of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine can be represented as follows:
The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for detailed analysis of its molecular characteristics .
2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:
The mechanism of action of 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine largely depends on its interaction with biological targets:
These properties influence its handling during synthesis and application in biological assays.
2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Pyrazolo[1,5-a]pyrimidine represents a privileged heterocyclic scaffold in modern drug discovery, characterized by a fused bicyclic structure that serves as a purine bioisostere. This core structure consists of a five-membered pyrazole ring fused with a six-membered pyrimidine ring, creating a planar system amenable to extensive structural diversification at multiple positions (C2, C3, C5, C6, and C7). The scaffold's significance stems from its remarkable capacity to interact with diverse biological targets, particularly protein kinases involved in oncogenic signaling pathways [2] [7]. Its structural mimicry of adenine enables competitive binding at ATP sites of kinases, while the synthetic accessibility allows for strategic decoration with pharmacophores to fine-tune target affinity and selectivity [9]. The 2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine derivative exemplifies this strategic functionalization, where the methyl group at C2 enhances hydrophobic pocket interactions and the 3-pyridinyl moiety at C7 provides hydrogen bonding capabilities crucial for kinase inhibition [4] [10]. This molecular architecture has demonstrated exceptional versatility across therapeutic areas, particularly in oncology, where it forms the core structure of FDA-approved drugs like lorlatinib and preclinical candidates targeting critical kinases including Trk, CDK, RET, and Pim-1 [7].
The therapeutic journey of pyrazolo[1,5-a]pyrimidines began with early synthetic methodologies developed for regioselective construction. Initial synthetic approaches focused on cyclocondensation reactions between 3-aminopyrazoles and β-dicarbonyl equivalents. A landmark advancement came from Martins et al., who demonstrated the highly regioselective synthesis of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines using 3-amino-5-methyl-1H-pyrazole and either 1,1,1-trichloro-4-alkoxy-3-alken-2-ones or β-dimethylaminovinyl ketones in acetic acid under reflux. This method provided yields of 65-98% and established reliable access to the pharmacologically valuable 2-methyl-substituted core [1]. The discovery of Pim-1 kinase inhibition marked a significant therapeutic milestone. Researchers identified pyrazolo[1,5-a]pyrimidine-based inhibitors through virtual screening, starting from a hit compound with 52 μM potency. Optimization led to compound 1 (IC₅₀ = 45 nM against Pim-1), featuring critical 3-aryl and 5-aminocyclohexanol substituents. This compound suppressed BAD phosphorylation and colony formation in cellular assays at submicromolar concentrations, showcasing the scaffold's potential in oncology target modulation [3].
Table 1: Evolution of Key Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Compound/Lead | Primary Target(s) | Key Structural Features | Therapeutic Significance |
---|---|---|---|
Martins Synthesis Intermediate | N/A | 2-methyl-7-substituted core | Enabled regioselective access to pharmacologically relevant derivatives |
SGI-1776 (Imidazo[1,2-b]pyridazine) | Pim-1 | N/A | First-gen inhibitor with hERG/CYP liabilities |
Compound 1 (Pim-1 inhibitor) | Pim-1 (IC₅₀ = 45 nM) | 3-aryl, 5-(trans-4-aminocyclohexanol) | Validated pyrazolo[1,5-a]pyrimidine for Pim-1 inhibition with reduced hERG risk |
Dinaciclib (Comparator) | CDK2 (IC₅₀ = 18 nM) | Pyrazolo[1,5-a]pyrimidine core | Clinical CDK inhibitor benchmark |
WF-47-JS03 (RET inhibitor) | RET (cellular IC₅₀ = 0.007 μM) | 5-amino substitution pattern | Achieved >500-fold selectivity over KDR |
Lorlatinib (FDA-approved) | ALK/ROS1/Trk | 2-methyl-7-(3-pyridinyl) core | Approved for ALK-positive NSCLC, validates scaffold |
The scaffold's versatility became increasingly evident with its application against cyclin-dependent kinases (CDKs). Researchers designed pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors, culminating in compounds 5h and 5i (IC₅₀ = 22 nM and 24 nM, respectively) that rivaled the potency of dinaciclib (IC₅₀ = 18 nM). These derivatives exhibited potent anti-leukemia activity against MOLT-4 and HL-60 cells (IC₅₀ = 0.80-0.93 μM), demonstrating therapeutic potential beyond initial target classes [10]. Perhaps the most significant validation came with the FDA approval of lorlatinib in 2018, a 2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine derivative targeting ALK/ROS1/Trk fusions in non-small cell lung cancer (NSCLC). Its clinical success cemented the scaffold's importance in targeted oncology therapeutics and spurred development of second-generation inhibitors like repotrectinib (FDA-approved 2023) to address resistance mutations [7].
The strategic incorporation of the 2-methyl and 7-(3-pyridinyl) substituents transforms the pyrazolo[1,5-a]pyrimidine core into a potent kinase inhibitory pharmacophore through distinct yet complementary mechanisms. The 2-methyl group, while seemingly simple, profoundly influences binding thermodynamics and selectivity. X-ray crystallographic studies of inhibitors bound to RET kinase reveal that the compact methyl group optimally occupies a hydrophobic subpocket adjacent to the ATP-binding site. This interaction enhances binding affinity through van der Waals contacts with conserved residues like Leu778 and Val804, while simultaneously preventing undesirable interactions with off-target kinases possessing larger amino acids in this region [4] [7]. The methyl group's steric and electronic properties also reduce metabolic vulnerability at the C2 position, contributing to improved pharmacokinetic profiles observed in compounds like WF-47-JS03 [4].
The 7-(3-pyridinyl) substituent serves as a versatile hydrogen-bonding anchor critical for kinase affinity and selectivity. Molecular docking simulations of CDK2 inhibitors demonstrate the pyridinyl nitrogen forming a key hydrogen bond with the backbone NH of Lys89 in the hinge region. Additionally, the meta-substitution pattern allows the ring to project toward solvent-exposed regions, minimizing steric clashes while enabling π-stacking interactions with gatekeeper residues [10]. This vectoring capability proved essential in RET inhibitor design, where analogues lacking the 3-pyridinyl moiety suffered dramatic potency losses (>100-fold). In compound WF-47-JS03, the 7-(3-pyridinyl) group contributed to >500-fold cellular selectivity against KDR (VEGFR2)—a major toxicity concern with earlier multikinase inhibitors—by avoiding hydrogen bonding with KDR-specific residues like Cys1045 [4].
Table 2: Impact of Substituents on Kinase Inhibitory Activity
Substituent Pattern | Representative Compound | Kinase Inhibition IC₅₀ | Cellular Activity | Selectivity Consequences |
---|---|---|---|---|
2-methyl-7-(3-pyridinyl) | WF-47-JS03 | RET = 0.007 μM (cellular) | LC-2/ad IC₅₀ = 0.015 μM | >500-fold KDR selectivity |
2-H-7-(3-pyridinyl) | RET analogue | RET = 0.21 μM | Not reported | ~10-fold reduced RET potency |
2-methyl-7-phenyl | CDK2 inhibitor | CDK2 = 68 nM | HL-60 IC₅₀ = 2.1 μM | Reduced CDK isoform selectivity |
Unsubstituted core | Fragment 17 | Pim-1 > 10 μM | Inactive | Demonstrates substituent necessity |
7-(4-Bromophenyl)-3-(3-Cl-phenylazo) | CDK2 inhibitor 5h | CDK2 = 22 nM, CDK1=28 nM | MOLT-4 IC₅₀ = 0.93 μM | Potent multi-CDK inhibition |
The synergistic effect of these substituents enables nanomolar-level inhibition across diverse kinase targets. In Pim-1 inhibitors, the 2-methyl group enhanced cellular permeability, allowing compounds like 9 to achieve submicromolar suppression of BAD phosphorylation (IC₅₀ = 27 nM). Meanwhile, the 7-(3-pyridinyl) moiety in RET inhibitors facilitated water-mediated interactions with Glu775, Lys758, and Asp892, contributing to WF-47-JS03's remarkable biochemical IC₅₀ of 0.7 nM [3] [4]. This combination also improves physicochemical properties: the 2-methyl group increases lipophilicity (cLogP +0.5) to enhance membrane permeability, while the 3-pyridinyl moiety maintains sufficient aqueous solubility (>50 μg/mL at pH 6.8) for oral bioavailability—a critical balance achieved in lorlatinib and repotrectinib [4] [7].
Despite promising therapeutic outcomes, pyrazolo[1,5-a]pyrimidine-based kinase inhibitors face significant challenges in achieving optimal multi-target modulation. A primary gap lies in the kinase selectivity-efficiency tradeoff. While compounds like WF-47-JS03 achieve remarkable RET selectivity over KDR (>500-fold), they still inhibit other off-target kinases (e.g., TrkA, ALK) at pharmacologically relevant concentrations, contributing to dose-limiting toxicities. In vivo studies revealed narrow therapeutic windows where 10 mg/kg induced tumor regression but 30 mg/kg caused severe lung toxicity in mice [4]. This suggests that current design strategies inadequately address the conserved nature of ATP-binding sites across the kinome. Computational analyses indicate that even minor structural modifications, such as replacing nitrogen with oxygen at the C5 position, can unpredictably broaden or shift inhibition profiles, complicating rational design of truly selective agents [4] [7].
The mutation-driven resistance landscape remains inadequately addressed. First-generation pyrazolo[1,5-a]pyrimidine inhibitors like lorlatinib are susceptible to solvent-front mutations (e.g., TRKA G667C) and gatekeeper mutations (e.g., RET V804M/L). While second-generation compounds (repotrectinib, selitrectinib) show improved activity against these mutants, resistance inevitably emerges through novel fusion partners or activation of bypass pathways. Research gaps persist in understanding how structural modifications at the C3 and C5 positions of the core scaffold can confer resilience against diverse resistance mutations while maintaining favorable pharmacokinetics [7]. For instance, compounds targeting RET V804M mutations often sacrifice potency against wild-type RET or gain undesirable FLT3 inhibition, as observed in analogues with bulky C5 substituents [4].
Key research gaps requiring investigation include:
Addressing these gaps requires innovative medicinal chemistry approaches, including covalent warhead incorporation at C3, macrocyclization to stabilize resistant kinase binding conformations, and prodrug strategies to improve water solubility without compromising cell permeability. The pyrazolo[1,5-a]pyrimidine core's synthetic tractability positions it as an ideal platform for these explorations, potentially yielding next-generation inhibitors with broader mutation coverage and reduced off-target liabilities [7] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3